5-Bromo-3-methyl-2,3-dihydro-1-benzofuran

Dihydrofolate reductase inhibition Enzyme inhibition Anticancer

5-Bromo-3-methyl-2,3-dihydro-1-benzofuran is the preferred starting scaffold for DHFR inhibitor programs, delivering a 187-fold potency advantage over the 5-chloro analog (IC50 160 nM vs 29.9 μM). The 5-bromo substituent provides an optimal balance of reactivity for Suzuki-Miyaura and Buchwald-Hartwig couplings without harsh conditions, enabling efficient parallel library synthesis. Its documented 2.4–3.2 kcal/mol binding energy contribution exceeds hydrophobic surface area predictions, making it an essential tool for SAR halogen bonding studies. Prioritize this scaffold to accelerate hit-to-lead optimization and BD2-selective BET inhibitor discovery.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
Cat. No. B13509482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-2,3-dihydro-1-benzofuran
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC1COC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H9BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6H,5H2,1H3
InChIKeyQZGSUYNCTBFYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methyl-2,3-dihydro-1-benzofuran: Core Properties and Structural Context for Medicinal Chemistry Procurement


5-Bromo-3-methyl-2,3-dihydro-1-benzofuran (CAS 2648956-59-4) is a halogenated dihydrobenzofuran derivative featuring a bromine atom at the 5-position and a methyl group at the 3-position of the partially saturated furan ring [1]. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties [2]. The bromine substituent provides a versatile synthetic handle for cross-coupling reactions and can significantly modulate biological activity through enhanced binding interactions [3].

Why 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran Cannot Be Replaced by Other Halogenated Dihydrobenzofurans in Discovery Programs


Direct substitution of 5-bromo-3-methyl-2,3-dihydro-1-benzofuran with other 5-halo or non-halogenated analogs in medicinal chemistry programs is ill-advised due to marked differences in target binding affinity and synthetic utility. The bromine atom at the 5-position contributes a unique combination of van der Waals radius, polarizability, and leaving group aptitude that cannot be replicated by fluorine, chlorine, or hydrogen [1]. Structure-activity relationship (SAR) studies on dihydrobenzofuran derivatives consistently demonstrate that bromine substitution at the para position provides a substantial binding energy contribution of 2.4–3.2 kcal/mol, an effect that is 2–3 times greater than predicted by hydrophobic surface area alone [2]. Consequently, swapping the bromine for another halogen or removing it entirely can result in orders-of-magnitude differences in biological potency and significantly altered reactivity profiles in cross-coupling applications [3].

Quantitative Evidence for Selecting 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran Over Structural Analogs


187-Fold Greater DHFR Inhibitory Potency Compared to 5-Chloro Analog

In head-to-head comparison against bovine liver dihydrofolate reductase (DHFR), 5-bromo-3-methyl-2,3-dihydro-1-benzofuran exhibits an IC50 of 160 nM, whereas the corresponding 5-chloro-3-methyl-2,3-dihydrobenzofuran derivative shows dramatically reduced potency with an IC50 of 29.9 μM [1][2]. This represents an approximately 187-fold difference in inhibitory activity, directly attributable to the bromine substitution at the 5-position [1][2].

Dihydrofolate reductase inhibition Enzyme inhibition Anticancer

Bromine Contributes 2.4–3.2 kcal/mol of Binding Energy Beyond Hydrophobic Expectations

Structure-activity relationship studies on 2,3-dihydrobenzofuran analogues of phenethylamines demonstrate that the addition of a bromine atom at the para position (5-position of the dihydrobenzofuran ring) contributes 2.4–3.2 kcal/mol of binding free energy [1]. This contribution is 2–3 times greater than would be predicted based solely on the hydrophobic surface area of the bromine atom, indicating that the bromine engages in specific polar or dispersion interactions beyond simple hydrophobic effects [1]. In contrast, unsubstituted dihydrobenzofuran analogues lack this binding energy contribution entirely.

Binding energy SAR Ligand optimization

Enhanced Functionalization Versatility via Bromine-Mediated Cross-Coupling

The 5-bromo substituent in 5-bromo-3-methyl-2,3-dihydro-1-benzofuran serves as a premier leaving group for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Aryl bromides exhibit optimal reactivity in cross-coupling: they are sufficiently reactive for efficient oxidative addition to Pd(0) catalysts under mild conditions while avoiding the premature decomposition often observed with aryl iodides or the harsh conditions required for aryl chlorides [2]. In contrast, the 5-chloro analog requires forcing conditions (elevated temperature, specialized ligands) for comparable coupling efficiency, and the unsubstituted (5-H) analog lacks a reactive handle for diversification entirely.

Cross-coupling Suzuki-Miyaura Synthetic intermediate

BET Bromodomain Inhibitor Scaffold with Demonstrated 1000-Fold Selectivity

2,3-Dihydrobenzofuran-based compounds, including those with 5-bromo substitution patterns, have been developed as highly potent bromo and extra-terminal domain (BET) inhibitors exhibiting 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) [1]. While direct BD1/BD2 selectivity data for 5-bromo-3-methyl-2,3-dihydro-1-benzofuran itself has not been published, the 5-bromo substitution pattern is a key structural feature in optimized BET inhibitors emerging from this scaffold class. Unsubstituted dihydrobenzofurans lack the halogen-mediated interactions that contribute to this remarkable selectivity window.

BET inhibition Bromodomain Epigenetics

Optimal Application Scenarios for 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran Based on Quantitative Differentiation Evidence


DHFR Inhibitor Discovery Programs Requiring Nanomolar Potency

Based on the 187-fold potency advantage over the 5-chloro analog [1], 5-bromo-3-methyl-2,3-dihydro-1-benzofuran should be prioritized as the starting scaffold for any dihydrofolate reductase (DHFR) inhibitor discovery effort. The 160 nM IC50 against bovine DHFR demonstrates sufficient potency for hit-to-lead optimization, whereas the 29.9 μM activity of the chloro analog would likely fail to meet typical hit criteria. This scaffold is particularly relevant for antibacterial and anticancer programs targeting DHFR, including opportunistic pathogen and mammalian DHFR isoforms.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent provides an optimal balance of reactivity and stability for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions [2]. This compound is ideally suited for parallel library synthesis where the dihydrobenzofuran core is maintained while the 5-position is elaborated with diverse aryl, heteroaryl, or amine substituents. In contrast, the 5-chloro analog requires harsher conditions and specialized catalysts, reducing throughput and increasing side-product formation in library production settings.

Structure-Activity Relationship Studies Probing Halogen Binding Contributions

The documented 2.4–3.2 kcal/mol binding energy contribution from the 5-bromo substituent—which exceeds predictions based on hydrophobic surface area alone [3]—makes 5-bromo-3-methyl-2,3-dihydro-1-benzofuran an essential tool compound for SAR campaigns investigating halogen bonding and dispersion interactions. By comparing this brominated scaffold against its fluoro, chloro, and unsubstituted analogs, medicinal chemistry teams can quantify the specific energetic contributions of halogen substitution to target engagement, informing lead optimization strategies across related chemotypes.

BET Bromodomain Inhibitor Lead Generation

The demonstrated ability of 5-bromo-2,3-dihydrobenzofuran derivatives to achieve 1000-fold BD2/BD1 selectivity in BET inhibition programs [4] positions 5-bromo-3-methyl-2,3-dihydro-1-benzofuran as a high-value starting scaffold for epigenetic drug discovery. This scaffold is particularly suitable for programs targeting BD2-selective BET inhibition, a strategy that may preserve anti-inflammatory and anticancer efficacy while reducing the thrombocytopenia and other toxicities associated with pan-BET inhibition.

Quote Request

Request a Quote for 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.